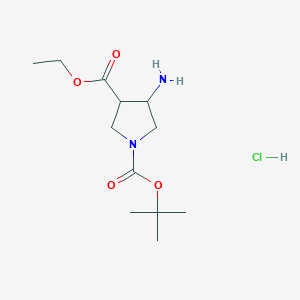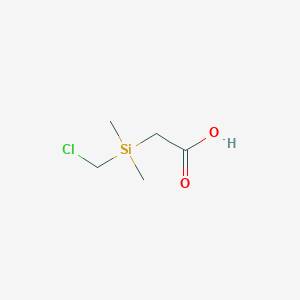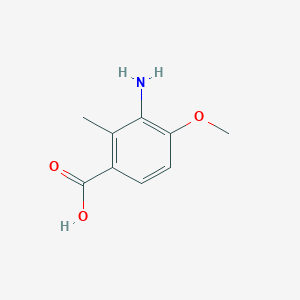
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methyl group at the alpha position, and a fluorine atom on the phenyl ring. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, D-4-fluorophenylalanine, is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Alpha-Methylation: The protected amino acid undergoes alpha-methylation using a suitable methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE undergoes several types of chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotection: D-4-fluorophenylalanine.
Coupling: Peptides containing this compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE has several scientific research applications:
Proteomics: Used in the synthesis of peptides and proteins for studying protein structure and function.
Drug Development: Serves as a building block in the synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Employed in the production of specialized peptides for industrial processes
Mechanism of Action
The mechanism of action of BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is primarily related to its role as a building block in peptide synthesis. It interacts with other amino acids and reagents to form peptide bonds, contributing to the formation of larger peptide and protein structures. The presence of the fluorine atom can influence the compound’s reactivity and binding properties, making it useful in studying specific molecular interactions .
Comparison with Similar Compounds
Similar Compounds
BOC-ALPHA-METHYL-D-PHENYLALANINE: Similar structure but lacks the fluorine atom on the phenyl ring.
BOC-D-4-FLUOROPHENYLALANINE: Similar structure but lacks the alpha-methyl group.
BOC-ALPHA-METHYL-L-4-FLUOROPHENYLALANINE: Similar structure but with the L-configuration instead of the D-configuration
Uniqueness
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is unique due to the combination of the BOC protecting group, the alpha-methyl group, and the fluorine atom on the phenyl ring. This combination imparts specific chemical properties and reactivity, making it valuable in specialized peptide synthesis and research applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione](/img/structure/B6614409.png)
![4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B6614413.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)
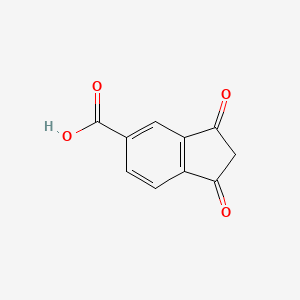

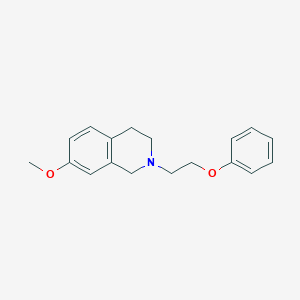
![3-[chloro(fluoro)methyl]-1-methyl-N-{3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6614433.png)
![5-[(2,6-dichlorobenzenesulfonyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6614434.png)


